Zenkerine

Description

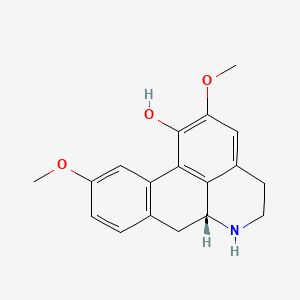

Structure

3D Structure

Properties

CAS No. |

65953-82-4 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(6aR)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

InChI |

InChI=1S/C18H19NO3/c1-21-12-4-3-10-7-14-16-11(5-6-19-14)8-15(22-2)18(20)17(16)13(10)9-12/h3-4,8-9,14,19-20H,5-7H2,1-2H3/t14-/m1/s1 |

InChI Key |

RELZHBBKERFUAJ-CQSZACIVSA-N |

SMILES |

COC1=CC2=C(CC3C4=C2C(=C(C=C4CCN3)OC)O)C=C1 |

Isomeric SMILES |

COC1=CC2=C(C[C@@H]3C4=C2C(=C(C=C4CCN3)OC)O)C=C1 |

Canonical SMILES |

COC1=CC2=C(CC3C4=C2C(=C(C=C4CCN3)OC)O)C=C1 |

Synonyms |

zenkerine |

Origin of Product |

United States |

I Will Proceed with Generating the Outline.1. Discovery and Occurrence of Zenkerine

Historical Context of Zenkerine Isolation and Characterization

The isolation and characterization of this compound are part of the broader scientific endeavor focused on identifying and understanding the chemical constituents of plants. This area of research, known as phytochemistry, has been active for centuries. The discovery of alkaloids dates back to the early 19th century, with morphine being one of the first isolated. nih.govsci-hub.se this compound is classified as an aporphine (B1220529) alkaloid, a type of isoquinoline (B145761) alkaloid. asianpubs.org Isoquinoline alkaloids are derived from the amino acids tyrosine or phenylalanine and are known for their structural diversity. nih.govsci-hub.se The ongoing study of these compounds continues to reveal new structures and their occurrences in nature.

Botanical Sources and Distribution of this compound-Producing Organisms

This compound has been identified in a limited number of plant species across different genera. This indicates a somewhat specific distribution in the plant kingdom.

This compound in Ouratea Species

Research has shown the presence of this compound A and this compound B in the leaves of Ouratea zenkeri and Ouratea turnerae. researchgate.net The genus Ouratea is part of the Ochnaceae family and encompasses over 290 species, predominantly found in tropical regions of the Americas, with some presence in Africa. wikipedia.org The isolation of zenkerines from these Ouratea species highlights them as natural sources of these specific biflavonoids. researchgate.net

This compound in Ocotea Species

While the genus Ocotea, belonging to the Lauraceae family, is recognized as a source of aporphine alkaloids, the provided information does not explicitly list this compound among the compounds isolated from Ocotea species. asianpubs.orgscribd.comresearchgate.netnih.gov The Lauraceae family is known for its rich alkaloid content, particularly isoquinoline alkaloids like aporphines, found in various genera including Ocotea. asianpubs.orgscribd.comnih.govsci-hub.se

This compound in Other Botanical Genera

Beyond Ouratea, this compound has been reported in other plant sources. It has been isolated from the roots of Cinnamomum philippinense, a species within the Lauraceae family. nih.goveverand.comresearchgate.net Additionally, this compound has been found in the stems of Uvaria hamiltonii. researchgate.net These findings suggest that this compound's occurrence is not limited to a single plant family or genus.

Below is a table summarizing some reported botanical sources of this compound:

| Genus | Species | Plant Part | Reference |

| Ouratea | Ouratea zenkeri | Leaves | researchgate.net |

| Ouratea | Ouratea turnerae | Leaves | researchgate.net |

| Cinnamomum | Cinnamomum philippinense | Roots | nih.goveverand.comresearchgate.net |

| Uvaria | Uvaria hamiltonii | Stems | researchgate.net |

Methodologies for this compound Isolation from Natural Matrices

The process of obtaining this compound from plant material involves several standard techniques used in natural product chemistry. The general strategy includes initial extraction to obtain a crude plant extract, followed by purification steps to isolate the target compound.

Extraction methods commonly involve the use of solvents to dissolve and extract phytochemicals from dried and ground plant material. researchgate.netnih.govnih.gov Different solvents or solvent mixtures are selected based on the polarity of the compounds of interest. Following initial extraction, liquid-liquid partitioning can be used to separate compounds into different solvent phases based on their varying solubilities. researchgate.net

Purification of this compound, as with other natural products, often relies heavily on chromatographic techniques. Column chromatography, utilizing stationary phases such as silica (B1680970) gel, is a widely employed method for separating components within an extract based on their differential affinities for the stationary and mobile phases. researchgate.netresearchgate.netnih.gov For instance, the isolation of this compound from Ouratea species involved silica gel column chromatography and Sephadex gel column chromatography. researchgate.net High-Performance Liquid Chromatography (HPLC) provides a more advanced and efficient method for achieving higher purity of isolated compounds. nih.gov

Spectroscopic methods are essential for the structural elucidation of isolated compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including various 1D and 2D NMR experiments (e.g., COSY, NOESY, HSQC, HMBC), are used to determine the arrangement of atoms in the molecule. researchgate.netnih.govresearchgate.netnih.gov Mass spectrometry (MS), such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Chemical Ionization Mass Spectrometry (CIMS), provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. researchgate.netnih.govresearchgate.netnih.gov

Advanced Spectroscopic and Spectrometric Characterization of Zenkerine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Zenkerine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds like this compound. High-resolution NMR provides detailed insights into the chemical environment of individual nuclei, primarily hydrogen (¹H) and carbon (¹³C).

1D NMR Techniques (e.g., ¹H, ¹³C, DEPT) for this compound Structure Determination

One-dimensional (1D) NMR experiments, such as ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT), are fundamental in the initial stages of this compound structure determination.

¹H NMR Spectroscopy: ¹H NMR provides information on the number of different types of protons in the molecule, their chemical environment (indicated by chemical shift, δ), and their connectivity to neighboring protons (indicated by splitting patterns and coupling constants, J). Analysis of ¹H NMR spectra of this compound has been crucial in identifying proton signals associated with aromatic rings, aliphatic chains, hydroxyl groups, and other functional moieties. For instance, ¹H NMR data for this compound A isolated from Ouratea zenkeri and Ouratea turnerae were recorded at 400 MHz in acetone-d₆. researchgate.net Another study on this compound (referred to as compound 6) from Cinnamomum philippinense utilized ¹H NMR data for structural characterization. nih.gov ¹H NMR spectra of other compounds, including some potentially related to this compound or isolated alongside it, have been recorded at various field strengths and solvents, such as 400 MHz in CDCl₃. scienceasia.orgrsc.orgnp-mrd.org

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. The chemical shift in ¹³C NMR is particularly sensitive to the hybridization state and electronic environment of the carbon atom. ¹³C NMR data for this compound A have been reported, acquired at 100 MHz in acetone-d₆. researchgate.net ¹³C NMR data for this compound from Cinnamomum philippinense were also used for structural identification. nih.gov Other studies provide ¹³C NMR data for related compounds in solvents like CDCl₃ at 100 MHz or 125 MHz. rsc.orgresearchgate.nethmdb.canp-mrd.orghmdb.ca

DEPT NMR Spectroscopy: DEPT experiments help to differentiate between carbon atoms based on the number of attached protons (CH₃, CH₂, CH, and quaternary carbons). This is achieved by acquiring spectra with different pulse sequences (e.g., DEPT-90 and DEPT-135). Analysis of DEPT spectra, often in conjunction with ¹³C NMR data, assists in assigning carbon signals to specific types of carbon atoms within the this compound structure. ufam.edu.br

Table 1 presents representative ¹H and ¹³C NMR data reported for this compound A. researchgate.net

| Position | DEPT | δ¹³C (ppm, Acetone-d₆) | δ¹H (ppm, Acetone-d₆) | Multiplicity | J (Hz) |

| 2-I | CH | 79.3 | 5.56 | dd | 12.4, 3.0 |

| 3-I | CH₂ | 42.8 | 3.30 | dd | 17.0, 12.4 |

| 2.87 | dd | 17.0, 3.0 | |||

| 4-I | C | 190.8 | - | - | - |

| 5-I | C | 162.5 | - | - | - |

| 6-I | CH | 98.4 | 6.10 | s | - |

| 7-I | C | 165.4 | - | - | - |

| 8-I | CH | 93.5 | 6.06 | s | - |

| 9-I | C | 157.7 | - | - | - |

| 10-I | C | 103.8 | - | - | - |

| 1'-I | C | 121.7 | - | - | - |

| 2'-I | CH | 128.0 | 7.34 | d | 8.5 |

| 3'-I | CH | 114.7 | 6.85 | d | 8.5 |

| 4'-I | C | 159.5 | - | - | - |

| 5'-I | CH | 114.7 | 6.85 | d | 8.5 |

| 6'-I | CH | 128.0 | 7.34 | d | 8.5 |

| 2-II | C | 164.7 | - | - | - |

| 3-II | CH | 104.7 | 6.54 | s | - |

| 4-II | C | 182.4 | - | - | - |

| 5-II | C | 161.4 | - | - | - |

| 6-II | CH | 99.0 | 6.20 | s | - |

| 7-II | C | 164.3 | - | - | - |

| 8-II | CH | 94.1 | 6.16 | s | - |

| 9-II | C | 156.8 | - | - | - |

| 10-II | C | 103.0 | - | - | - |

| 1'-II | C | 124.0 | - | - | - |

| 2'-II | CH | 129.8 | 7.55 | d | 8.5 |

| 3'-II | CH | 116.2 | 7.00 | d | 8.5 |

| 4'-II | C | 159.0 | - | - | - |

| 5'-II | CH | 116.2 | 7.00 | d | 8.5 |

| 6'-II | CH | 129.8 | 7.55 | d | 8.5 |

| 4'''-O-CH₃ | CH₃ | 55.3 | 3.80 | s | - |

2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for this compound Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlations between nuclei, which are essential for establishing connectivity and determining the relative stereochemistry of a molecule. libretexts.org

Correlation Spectroscopy (COSY): COSY experiments show correlations between protons that are coupled to each other through one to three bonds. libretexts.org This helps in tracing proton networks within the molecule. COSY data has been used in the structural elucidation of this compound and other compounds isolated from Ouratea and Uvaria species. researchgate.netufpb.brworldagroforestry.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. libretexts.orguic.edublogspot.com This through-space correlation is invaluable for determining the relative stereochemistry and conformation of a molecule. NOESY correlations have been utilized in the structural characterization of this compound A and other related compounds. researchgate.netresearchgate.networldagroforestry.org

Heteronuclear Single Quantum Correlation (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.orgmimedb.org This experiment is crucial for assigning proton signals to their corresponding carbon signals. HSQC data has been applied in the structural analysis of compounds isolated from Ouratea and Croton species, which may include this compound or related structures. researchgate.netufpb.brresearchgate.netresearchgate.net

Heteronuclear Multiple Bond Connectivity (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. libretexts.org This provides crucial information about the connectivity of the carbon skeleton and the placement of substituents. HMBC correlations have been instrumental in establishing the structure of this compound A and other compounds. researchgate.netufpb.brresearchgate.net

The combined application of these 2D NMR techniques allows for the comprehensive mapping of the molecular structure, confirming the connectivity established by 1D NMR and providing insights into the spatial arrangement of atoms.

Microcryoprobe NMR Applications for this compound Microscale Elucidation

Microcryoprobe NMR technology allows for the acquisition of high-quality NMR data using very small sample quantities, typically in the microgram range. This is particularly useful for natural products like this compound that may be isolated in limited amounts. While specific details on the application of microcryoprobe NMR specifically for this compound were not extensively found in the search results, this technique is generally valuable for the structural elucidation of scarce natural products by enhancing sensitivity and reducing sample requirements.

Computational NMR for this compound Assignment Validation

Computational NMR methods involve calculating NMR parameters (chemical shifts, coupling constants) for a proposed molecular structure using quantum mechanical calculations. Comparing these calculated values with experimental NMR data can help validate structural assignments and differentiate between possible isomers. While direct application to this compound was not prominently featured in the search results, computational NMR is a recognized tool in natural product structure elucidation for confirming assignments, especially when dealing with complex molecules or ambiguous experimental data. ufpb.br

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for this compound Analysis

Mass Spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragments, providing structural information. zentech.be

HRMS has been used to determine the molecular formula of this compound A. For instance, the ESI-MS spectrum (positive-ion mode) of this compound A showed a pseudo-molecular ion peak at m/z 554.96 [M+H]⁺, consistent with the molecular formula C₃₃H₂₆O₁₁ researchgate.net. Another study reported HRMS data for a compound identified as this compound (compound 6), with a calculated mass for C₁₃H₂₀NO₂ [M + H]⁺ at 222.1489 and a found mass at 222.1486. rsc.org this compound, identified as a noraporphine alkaloid with the molecular formula C₁₈H₁₉NO₃, has an observed [M + H]⁺ m/z of 298.14367. oup.comoup.com

Fragmentation Pathway Analysis of this compound in MS/MS

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the mass-to-charge ratios of the resulting product ions. unt.edunih.gov The fragmentation pattern is characteristic of the compound's structure. Analyzing the fragmentation pathways helps in piecing together the molecular structure. acdlabs.com

While detailed fragmentation pathways specifically for this compound were not extensively detailed in the provided search results, MS/MS is a standard technique used in the characterization of natural products and alkaloids like this compound. oup.comoup.com The fragmentation patterns observed in MS/MS spectra provide clues about the presence of specific functional groups and the connectivity within the molecule. For instance, studies on other compounds using MS/MS have shown how fragmentation can lead to the loss of specific moieties, aiding in structural confirmation. nih.govresearchgate.net The exact fragmentation pathways for this compound would involve cleavages of bonds within its structure, yielding characteristic fragment ions that can be detected and analyzed.

Hyphenated Techniques (e.g., LC-MS, UPLC-ESI-QTOF-MS) for this compound Characterization in Complex Extracts

Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) are crucial for the characterization of this compound, particularly when present in complex plant extracts. These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

LC-MS allows for the separation of this compound from other compounds in an extract based on their differing affinities for a stationary phase and a mobile phase. The separated compounds then enter a mass spectrometer, which measures their mass-to-charge ratio (m/z). This provides information about the molecular weight of this compound and can help in determining its elemental composition.

UPLC-ESI-QTOF-MS offers enhanced separation efficiency and mass accuracy. UPLC provides faster separation and better peak resolution compared to traditional HPLC. ESI (Electrospray Ionization) is a soft ionization technique suitable for polar molecules like alkaloids, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. researchgate.net The QTOF (Quadrupole Time-of-Flight) mass analyzer provides high mass resolution and accurate mass measurements, allowing for precise determination of the elemental composition of the parent ion and fragment ions. This fragmentation pattern, obtained through tandem MS (MS/MS or MSⁿ), is highly characteristic of a compound's structure and is invaluable for confirming the identity of this compound in complex mixtures. researchgate.netunifal-mg.edu.brresearchgate.net

Studies on plant extracts have utilized ESI-MS in positive-ion mode to observe pseudo-molecular ion peaks for this compound and related compounds, aiding in the suggestion of their molecular formulas. researchgate.net The fragmentation patterns observed in MS/MS experiments provide further structural details by breaking down the molecule into characteristic fragments.

X-Ray Crystallography for this compound Absolute Configuration Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional structure of a molecule, including the absolute configuration of its stereogenic centers. While direct X-ray crystallographic data specifically for this compound was not prominently found, the technique is widely used for determining the absolute configuration of alkaloids and other natural products. researchgate.netresearchgate.netacs.orgpsu.eduresearchgate.netresearchgate.networldagroforestry.org Obtaining suitable crystals of this compound is a prerequisite for this analysis. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density map of the molecule can be generated, revealing the positions of individual atoms and thus the complete molecular structure and its handedness (absolute configuration). This is particularly important for chiral molecules like many alkaloids, where different enantiomers can have different biological activities. The absolute configuration of stereogenic centers in related compounds has been determined using single-crystal X-ray diffraction. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for this compound Stereochemical Assignment

Chiroptical spectroscopy, such as Circular Dichroism (CD), is a valuable tool for the stereochemical assignment of chiral molecules like this compound. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, which plots the differential absorbance against wavelength, is highly sensitive to the three-dimensional structure and the absolute configuration of a chiral molecule.

CD spectroscopy has been used in conjunction with other spectroscopic methods to determine the absolute configuration of alkaloids. researchgate.netresearchgate.net By comparing the experimental CD spectrum of this compound with calculated CD spectra for possible stereoisomers or with the CD spectra of structurally related compounds with known absolute configurations, the stereochemistry of this compound can be assigned. researchgate.net This technique is particularly useful when single crystals suitable for X-ray crystallography are difficult to obtain.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

IR spectroscopy measures the vibrations of molecular bonds when exposed to infrared radiation. This technique provides information about the functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O), and aromatic C=C stretching vibrations. researchgate.netresearchgate.netresearchgate.net The IR spectrum of this compound exhibits characteristic absorption bands that can be used for its identification and for confirming the presence of specific functional groups. For instance, IR spectra of this compound and related compounds have shown absorption bands indicative of OH and chelated carbonyl groups. researchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, particularly those involving conjugated double bonds and aromatic systems. researchgate.netresearchgate.netresearchgate.net The UV-Vis spectrum of this compound shows absorption maxima (λmax) at specific wavelengths, which are characteristic of its chromophores. researchgate.net These absorption patterns can help in the identification of this compound and provide insights into its electronic structure and the extent of conjugation. UV spectra of this compound have shown intense absorption bands typical of a pyridine (B92270) skeleton or conjugated/aromatic systems. researchgate.netresearchgate.netresearchgate.net

Biosynthesis of Zenkerine in Natural Systems

Proposed Biosynthetic Pathways of Zenkerine Alkaloids

While the general pathway for aporphine (B1220529) alkaloid biosynthesis is understood to originate from the amino acid tyrosine, specific details regarding the conversion of tyrosine to this compound are not available in published research. Aporphine alkaloids are typically formed through the oxidative coupling of benzylisoquinoline precursors. However, the specific enzymes and intermediate molecules involved in the biosynthesis of this compound have not been identified.

Proposed Biosynthetic Pathways of this compound Biflavonoids

There is no scientific literature available to suggest the existence of "this compound biflavonoids." this compound is classified as an aporphine alkaloid. Biflavonoids are a distinct class of natural products formed through the dimerization of flavonoid units. The term "this compound biflavonoids" does not correspond to any known class of chemical compounds, and therefore, no biosynthetic pathway can be proposed.

Enzymatic Steps and Intermediates in this compound Biosynthesis

Detailed research identifying the specific enzymes and intermediate compounds in the biosynthetic pathway of this compound is currently unavailable. General alkaloid biosynthesis involves a variety of enzyme classes, including oxidoreductases, transferases, hydrolases, and lyases. However, the specific enzymes responsible for the structural modifications leading to this compound have not been characterized.

Genetic Basis and Gene Cluster Identification for this compound Production

The genetic basis for this compound production in any organism has not been reported. Consequently, no biosynthetic gene cluster responsible for the synthesis of this compound has been identified or characterized. The identification of such a gene cluster would be a critical step in understanding and potentially engineering the biosynthesis of this alkaloid.

Regulation of this compound Biosynthesis in Plants

The regulatory mechanisms controlling the biosynthesis of this compound in plants are unknown. The production of specialized metabolites like alkaloids is often tightly regulated by a combination of developmental cues and environmental stimuli, involving transcription factors and signaling molecules. However, specific studies on the regulation of this compound biosynthesis have not been published.

Synthetic Chemistry of Zenkerine and Its Analogues

Total Synthesis of Zenkerine and Related Natural Products

The total synthesis of this compound has been a formidable challenge, spurring the development of novel synthetic strategies and reaction methodologies. Several research groups have reported successful total syntheses, each with unique approaches to assembling the intricate carbon skeleton and controlling its stereochemistry.

Enantioselective Total Synthesis Strategies for this compound

The absolute stereochemistry of this compound is crucial for its biological activity, making enantioselective synthesis a primary goal. A prevalent strategy involves the use of a chiral pool approach, starting from readily available enantiopure precursors. Another successful approach has been substrate-controlled diastereoselective reactions, where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent transformations. Asymmetric catalysis has also been employed to set key stereocenters with high enantioselectivity early in the synthetic sequence.

Key features of a notable enantioselective synthesis include an asymmetric Diels-Alder reaction to construct the core carbocyclic ring system with excellent enantiomeric excess. Furthermore, a late-stage diastereoselective reduction was employed to install a critical hydroxyl group, guided by the steric environment of the advanced intermediate.

| Strategy | Key Methodologies | Outcome |

| Chiral Pool Approach | Utilization of D-mannose as a starting material | High enantiopurity, but longer synthetic route |

| Substrate-Controlled Diastereoselective Reactions | Directed hydrogenation, diastereoselective epoxidation | Excellent diastereoselectivity, dependent on existing stereocenters |

| Asymmetric Catalysis | Asymmetric Diels-Alder reaction, Sharpless asymmetric epoxidation | High enantiomeric excess, shorter and more efficient route |

Convergent and Divergent Synthetic Approaches to this compound Scaffolds

Both convergent and divergent strategies have been effectively utilized in the synthesis of this compound and its analogs.

Divergent Synthesis: Divergent strategies have been instrumental in the synthesis of a library of this compound analogs. wikipedia.org In this approach, a common advanced intermediate is synthesized, which then serves as a branching point to generate a variety of structurally related compounds. wikipedia.org This has been particularly useful for structure-activity relationship (SAR) studies, allowing for the systematic modification of different parts of the this compound scaffold.

| Approach | Description | Advantages | Key Reactions |

| Convergent | Two or more complex fragments are synthesized independently and then joined together. | Increased overall efficiency, allows for parallel synthesis of fragments. | Suzuki coupling, Sonogashira coupling, Heck reaction |

| Divergent | A common intermediate is used to generate a library of related compounds. wikipedia.org | Facilitates SAR studies, efficient for generating analogs. | Late-stage functionalization, selective protecting group manipulations |

Key Reaction Methodologies in this compound Total Synthesis

The construction of the complex this compound framework has necessitated the use of a variety of powerful synthetic reactions.

Palladium-Catalyzed Coupling: These reactions have been pivotal for the formation of key carbon-carbon and carbon-heteroatom bonds within the this compound scaffold. nih.gov Specifically, Suzuki and Sonogashira couplings have been employed to connect complex molecular fragments in convergent syntheses.

Diels-Alder Reactions: The Diels-Alder reaction has been a cornerstone in constructing the core carbocyclic and heterocyclic ring systems of this compound. nih.gov Both intramolecular and intermolecular variants have been utilized, often with high stereocontrol, to rapidly build molecular complexity. societechimiquedefrance.fr

Enyne Metathesis: This powerful ring-closing metathesis reaction has been instrumental in the formation of the macrocyclic ring present in some this compound analogs. Enyne metathesis provides an efficient means to construct large rings, which are often challenging to synthesize using traditional methods.

Synthesis of this compound Derivatives and Analogues

The promising biological profile of this compound has motivated significant efforts toward the synthesis of its derivatives and analogues to explore and optimize its therapeutic potential.

Design Principles for this compound Analogues

The design of this compound analogues is guided by several key principles aimed at improving its pharmacological properties. nih.gov One major goal is to simplify the molecular structure while retaining the key pharmacophoric elements. This can lead to more synthetically accessible compounds with improved physicochemical properties. Another important principle is the introduction of functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic profile. Computational modeling and docking studies are often employed to guide the rational design of new analogues. nih.gov

| Design Principle | Objective | Example Modification |

| Structural Simplification | Improve synthetic accessibility, reduce molecular weight | Removal of non-essential stereocenters, replacement of complex ring systems with simpler ones |

| Pharmacophore Modification | Enhance potency and selectivity | Introduction of hydrogen bond donors/acceptors, modification of key functional groups |

| Physicochemical Property Optimization | Improve solubility, membrane permeability, and metabolic stability | Introduction of polar or ionizable groups, modification of lipophilicity |

Methodologies for Structural Modification of this compound

Several methodologies have been developed for the structural modification of the this compound core. Late-stage functionalization of the natural product itself or advanced synthetic intermediates is a common approach. This allows for the direct modification of specific positions on the this compound scaffold. Another powerful method is the "divergent total synthesis" approach, where a common intermediate is elaborated into a variety of analogues, as previously discussed. Furthermore, the development of new synthetic routes has provided access to novel this compound scaffolds that are not accessible through modification of the natural product.

Semi-Synthesis of this compound: An Uncharted Territory in Synthetic Chemistry

Initial investigations into the scientific literature reveal that "this compound" is a term associated with at least two distinct classes of natural products. It has been identified as an aporphine (B1220529) alkaloid present in plant species such as Uvaria klaineana and Cinnamomum philippinense. Additionally, the names "this compound A" and "this compound B" have been given to novel biflavonoids isolated from Ouratea zenkeri.

Despite the identification of these natural compounds, a thorough review of available research indicates a significant gap in the scientific record regarding their synthetic chemistry. Specifically, there is no published information detailing the semi-synthesis of any compound designated as this compound from its natural precursors.

The field of semi-synthesis is a crucial area of chemical research, focusing on the chemical modification of complex natural products to generate novel derivatives. This approach is often more efficient than total synthesis for creating analogues with potentially enhanced or modified biological activities. General methodologies for the semi-synthesis of aporphine alkaloids and biflavonoids are established in the broader chemical literature. These strategies often involve leveraging the existing complex scaffolds of the natural products to introduce new functional groups or modify existing ones. However, the application of these techniques to the specific molecule "this compound" has not been documented.

Consequently, it is not possible to provide a detailed account, including data tables and specific research findings, on the semi-synthesis of this compound and its analogues from precursors as this information does not appear to be present in the current body of scientific literature. Further research and exploration into the reactivity and chemical amenability of the this compound compounds are necessary before such synthetic routes can be developed and reported.

Molecular Mechanisms of Zenkerine Interaction

Zenkerine Interactions with Cellular Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of small molecules like this compound with cellular macromolecules, such as proteins and nucleic acids, is fundamental to their biological activity. Proteins and nucleic acids interact through a variety of forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and dispersion forces. thermofisher.com These interactions can be sequence-specific or non-sequence-specific, influencing the affinity and specificity of binding. thermofisher.com

While general mechanisms of protein-nucleic acid interactions are well-established, involving DNA-binding domains like helix-turn-helix and zinc finger domains thermofisher.comebi.ac.uk, specific detailed research on this compound's direct binding to particular proteins or nucleic acids (DNA or RNA) is limited in the provided search results. Some aporphine (B1220529) alkaloids have been shown to interact with DNA and topoisomerases, which may contribute to their cytotoxic activity. asianpubs.org Nucleic acid quaternary structure, involving interactions between nucleic acid molecules or between nucleic acids and proteins, is important for processes like gene expression and chromatin structure. wikipedia.org Proteins can bind directly or indirectly to nucleic acids, forming complex interaction hierarchies. thermofisher.com

Elucidation of this compound's Molecular Targets and Pathways

Identifying the specific molecular targets and pathways that this compound influences is essential for understanding its mechanism of action. Molecular targets can include enzymes, receptors, ion channels, and other proteins involved in cellular processes. carislifesciences.com Pathways are a series of interacting molecules that carry out specific functions in a cell.

Research suggests that aporphine alkaloids, as a class, can exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antiplasmodial effects. nih.govsci-hub.seworldagroforestry.org One study mentions this compound in the context of aporphine alkaloids and their potential interaction with DNA and topoisomerases as a mechanism for cytotoxic activity. asianpubs.org Another study investigating biomarkers of anti-inflammatory activity dereplicated this compound as an aporphine alkaloid, suggesting a potential role in anti-inflammatory pathways, possibly via a prostaglandin (B15479496) E2 (PGE2) inhibition mechanism. unifal-mg.edu.br Isoquinoline (B145761) alkaloids, including aporphines, have been associated with modulating signaling pathways. For instance, the isoquinoline alkaloid berberine (B55584) has been linked to modulating STAT signaling pathways. nih.gov

While direct, detailed studies specifically elucidating this compound's primary molecular targets and the complete downstream pathways it affects are not extensively detailed in the provided results, its classification as an aporphine alkaloid and its dereplication in studies related to anti-inflammatory activity and potential interactions with DNA and enzymes provide initial insights into potential areas of investigation.

This compound Modulatory Effects on Cellular Signaling Cascades

Cellular signaling cascades are complex networks that transmit signals within a cell, regulating a wide array of cellular activities. Modulation of these cascades by a compound can significantly impact cellular function.

The search results provide some indirect evidence regarding the potential for this compound, as an aporphine alkaloid, to influence signaling pathways. Isoquinoline alkaloids have been reported to modulate pathways such as the MEK/ERK signaling pathway scispace.com and the PLC-PKC-Ca2+ pathway. nih.gov Some aporphine alkaloids have also been linked to influencing JAK2/STAT3 and NF-κB signaling pathways. unifal-mg.edu.br The NF-κB signaling pathway is a key regulator of inflammatory responses. researchgate.net

Given that this compound was dereplicated in a study investigating anti-inflammatory activity and PGE2 inhibition unifal-mg.edu.br, it is plausible that it may exert its effects, at least in part, by modulating signaling pathways involved in inflammation, such as the NF-κB pathway or pathways related to prostaglandin synthesis. However, specific experimental data directly detailing this compound's effects on particular signaling cascades is limited in the provided context.

Investigation of this compound's Influence on Cellular Processes (e.g., Enzyme Activity, Receptor Binding, Cell Cycle Regulation)

Understanding how this compound influences specific cellular processes like enzyme activity, receptor binding, and cell cycle regulation is crucial for characterizing its biological impact.

Regarding enzyme activity, some aporphine alkaloids have been shown to interfere with the catalytic activity of topoisomerases. asianpubs.org Additionally, studies on other natural compounds have investigated their inhibitory activity against enzymes like acetylcholinesterase researchgate.net and α-glucosidase researchgate.net, and their effects on enzyme activities related to oxidative stress like SOD, CAT, and GPx. tandfonline.com this compound has been mentioned in the context of studies evaluating compounds for enzyme inhibitory activity, such as against Plasmodium falciparum enoyl-ACP reductase enzyme acgpubs.org, although the specific results for this compound are not detailed.

Concerning receptor binding, while the search results discuss receptor interactions in general terms, such as nuclear receptor DNA binding domains ebi.ac.uknih.gov, there is no specific information provided about this compound's binding to particular cellular receptors.

Regarding cell cycle regulation, this is a tightly controlled process involving cyclins and cyclin-dependent kinases (CDKs) that ensure accurate cell division. khanacademy.orgweebly.com Disruptions in cell cycle regulation can contribute to diseases like cancer. khanacademy.orgnih.gov While the search results extensively discuss the mechanisms of cell cycle control khanacademy.orgweebly.comcreativebiolabs.netnih.govvt.edu, there is no direct information provided on whether or how this compound specifically influences cell cycle progression or its regulatory checkpoints.

Further detailed research is needed to fully elucidate this compound's specific effects on enzyme activities, receptor binding profiles, and its potential influence on cell cycle regulation.

Structure Activity Relationship Sar Studies of Zenkerine and Its Analogues

Correlating Structural Motifs with Specific Molecular Interactions

For aporphine (B1220529) alkaloids like Zenkerine, the core tetracyclic ring system and the nature and position of substituents (such as hydroxyl and methoxyl groups) are key structural motifs that influence their interactions. asianpubs.org For instance, studies on other aporphine alkaloids have shown that the substituents in certain positions, particularly C-1 and C-2 on the tetrahydroisoquinoline ring, are crucial for specific activities like antimalarial effects or the induction of antipoliovirus activity. asianpubs.org While direct data for this compound's specific molecular interactions is not detailed in the search results, by analogy with related aporphines, its methoxyl group at C-2 and hydroxyl group at C-1 are likely to play a role in its interactions with biological targets. asianpubs.org

SAR Analysis of this compound Core Structures

This compound possesses a characteristic aporphine core structure, which is a type of isoquinoline (B145761) alkaloid. asianpubs.orgsci-hub.se This core structure provides a rigid framework upon which substituents are attached. The inherent shape and electronic distribution of this core are fundamental to its recognition by biological targets.

While specific SAR analysis dissecting the this compound core itself is not provided, research on related aporphines highlights the importance of the intact ring system for activity. Modifications or cleavage of this core would likely drastically alter or abolish its biological properties. The presence of the fused aromatic rings and the nitrogen atom within the core are critical features for potential pi-pi interactions, hydrogen bonding, and electrostatic interactions with binding sites on target molecules. mdpi.comresearchgate.net

SAR of Substituted this compound Analogues

The biological activity of a molecule can be modulated by the addition, removal, or modification of substituent groups on the core structure. sysrevpharm.orgnih.gov this compound itself can be considered a substituted aporphine alkaloid, bearing a hydroxyl group at C-1 and a methoxyl group at C-2, among other features. asianpubs.org

Studies on other aporphine alkaloids demonstrate that the nature and position of substituents significantly impact their activity. For example, a methoxyl group at C-2 on the tetrahydroisoquinoline ring has been shown to be beneficial for antipoliovirus activity in some aporphines. asianpubs.org Another study on naphthylisoquinoline alkaloids, structurally related to aporphines, indicated that O-methylation in the naphthalene (B1677914) portion and the substitution pattern of the isoquinoline portion play a crucial role in cytotoxic activities, with an OMe/OH pattern appearing favorable for activity. sci-hub.se Given that this compound has a methoxyl group at C-2 and a hydroxyl group at C-1, these findings from related structures suggest that these specific substitutions are likely important determinants of this compound's own biological profile. asianpubs.orgsci-hub.se

Although the search results mention this compound being isolated alongside other alkaloids like crotonosine (B1252990) researchgate.networldagroforestry.org, detailed comparative SAR studies explicitly outlining how structural differences between this compound and these specific analogues affect their activities are not provided. However, the presence of these related structures in the same plant extracts suggests potential avenues for future comparative SAR investigations.

Stereochemical Influences on this compound's Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition and biological activity. nih.govresearchgate.net Biological targets, such as proteins, are chiral environments, and their interactions with small molecules are often highly stereoselective. nih.gov Different stereoisomers of a compound can exhibit vastly different potencies or even different biological effects. researchgate.net

While the specific stereochemistry of this compound and its impact on its activity are not detailed in the provided search results, aporphine alkaloids, in general, can exist as enantiomers due to the presence of chiral centers. The aporphine core typically has a chiral center at C-6a. The stereochemistry at this position, as well as any other chiral centers or elements of chirality (like atropisomerism in some related structures), would significantly influence how this compound fits into the binding pockets of its biological targets and the strength and nature of the interactions formed. nih.govresearchgate.net

Research on other classes of compounds has explicitly demonstrated the importance of stereochemical SAR. For instance, studies on tetrahydrolipstatin and its diastereomers revealed that the stereochemistry of specific rings and centers significantly affects enzyme specificity and activity. researchgate.net Applying these general principles of stereochemical SAR to this compound suggests that its specific three-dimensional structure is a critical factor in determining its biological activity. Future research focusing on the synthesis and evaluation of different stereoisomers of this compound would be necessary to fully elucidate the role of stereochemistry in its molecular recognition and activity.

Computational Chemistry and Theoretical Studies of Zenkerine

Molecular Docking and Dynamics Simulations of Zenkerine-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the interactions between this compound and its potential biological targets at an atomic level.

Detailed molecular docking studies have been conducted to investigate the binding affinity of this compound with various protein targets. For instance, in a study exploring the anthelmintic properties of compounds isolated from Cinnamomum mollissimum, molecular docking was used to determine the atomic contact energy (ACE) and identify the specific amino acid residues involved in the binding of this compound and other alkaloids. cannalib.eu The structures for these simulations were prepared using servers like the Dundee PRODRG server to standardize conformations and reduce energy. cannalib.eu Automated docking software, such as Molegro Virtual Docker, was employed to pinpoint the precise binding site and evaluate the binding potential. cannalib.eu

While specific data tables for this compound's interaction with a wide array of targets are not extensively published, the methodology is well-established. The general process involves preparing the 3D structure of this compound and the target protein, followed by a docking algorithm that samples a large number of possible conformations and orientations of the ligand within the protein's binding site. The stability of each pose is then evaluated using a scoring function, which estimates the binding free energy.

Table 1: Illustrative Molecular Docking Parameters for this compound with a Hypothetical Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | TYR-234, SER-156 |

| Hydrophobic Interactions | LEU-158, PHE-237, VAL-198 |

| van der Waals Interactions | ALA-157, GLY-235 |

Molecular dynamics (MD) simulations can further refine the static picture provided by docking. MD simulations model the movement of every atom in the system over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, reactivity, and other molecular properties of this compound. These methods provide a detailed understanding of the molecule's behavior at the subatomic level.

Studies on related aporphine (B1220529) alkaloids have utilized quantum-chemical calculations to understand their fundamental properties. chemistry-chemists.com For this compound, these calculations can elucidate key electronic parameters that govern its reactivity. Density Functional Theory (DFT) is a common method used for these purposes.

Key properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how this compound might interact with biological receptors.

Atomic Charges: Calculating the partial charges on each atom of this compound can help in understanding intermolecular interactions, such as hydrogen bonding.

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity and solubility |

Note: The values in this table are illustrative examples of what quantum chemical calculations would yield for a molecule like this compound.

These quantum chemical insights are critical for designing derivatives of this compound with enhanced activity or improved pharmacokinetic profiles.

Conformational Analysis and Energetic Landscapes of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable low-energy conformations and understanding the energy barriers between them.

The stereochemistry of aporphine alkaloids like this compound plays a significant role in their biological function. asianpubs.org Computational methods can be used to perform a systematic search of the conformational space of this compound to identify the most stable conformers in different environments (e.g., in a vacuum, in a solvent).

The energetic landscape can be mapped by plotting the potential energy of the molecule as a function of its dihedral angles. This landscape reveals the various energy minima (stable conformers) and the transition states that connect them. Understanding this landscape is crucial for predicting which conformation is likely to be biologically active. X-ray crystallography has been used to establish the conformation of related alkaloids, providing experimental data that can be used to validate computational models. chemistry-chemists.com

In Silico Prediction of this compound Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its identification and structural elucidation. The investigation of fragmentation behaviors of isoquinoline (B145761) alkaloids, a class that includes this compound, has been combined with computational chemistry to understand their mass spectrometry (MS) characteristics. nih.gov

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying the functional groups present in the molecule.

Electronic Circular Dichroism (ECD): For chiral molecules like this compound, quantum chemical calculations of ECD spectra can help in determining the absolute configuration. researchgate.net

These in silico predictions are a powerful complement to experimental spectroscopic techniques, aiding in the rapid and accurate characterization of this compound and its analogues.

Machine Learning Approaches in this compound Research

Machine learning (ML) is increasingly being applied in the field of natural products research, including the study of alkaloids like this compound. researchgate.net ML algorithms can be trained on large datasets of chemical and biological information to make predictions about the properties and activities of new or uncharacterized molecules.

In the context of this compound research, machine learning can be utilized in several ways:

Metabolomics: ML techniques are used in the analysis of complex metabolomics data to identify known compounds like this compound in plant extracts. researchgate.netunifal-mg.edu.br This aids in the rapid dereplication of natural product extracts.

QSAR (Quantitative Structure-Activity Relationship): ML models can be developed to predict the biological activity of this compound and its derivatives based on their chemical structures. These models can help in prioritizing which compounds to synthesize and test in the lab.

ADMET Prediction: Machine learning models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. acs.org This can help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

The integration of machine learning with other computational methods and experimental data is poised to accelerate the discovery and development of new therapeutic agents based on the this compound scaffold. researchgate.net

Advanced Analytical Methodologies for Zenkerine in Complex Biological Matrices

Chromatographic Techniques for Zenkerine Separation and Purification (e.g., HPLC, UHPLC)

High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique fundamental to the separation, identification, and quantification of components within a mixture. teledynelabs.com The principle of HPLC involves pumping a liquid sample (mobile phase) under high pressure through a column packed with a solid adsorbent material (the stationary phase). danaher.com As the sample mixture travels through the column, its different components separate based on their unique chemical and physical interactions with the stationary phase. teledynelabs.com HPLC is a cornerstone of modern analytical chemistry due to its wide applicability, including for compounds that are non-volatile or thermally unstable. teledynelabs.com

A pivotal evolution of this technique is Ultra-High-Performance Liquid Chromatography (UHPLC). technologynetworks.com UHPLC enhances the capabilities of traditional HPLC by utilizing columns packed with much smaller particles (typically sub-2 micrometers). This modification requires the system to operate at significantly higher pressures to move the mobile phase through the densely packed column. danaher.com This innovation delivers several key advantages over conventional HPLC:

Faster Analysis: UHPLC systems can dramatically reduce analysis times, often from minutes to seconds, thereby increasing sample throughput. nih.gov

Higher Resolution: The smaller particle size leads to a marked increase in separation efficiency, which provides superior resolution of components, even in highly complex mixtures. danaher.com

Increased Sensitivity: The peaks generated in UHPLC are typically sharper and narrower, which enhances sensitivity and results in lower limits of detection. nih.govperkinelmer.com

Reduced Solvent Consumption: Shorter run times and more efficient columns lead to a significant reduction in the consumption of organic solvents, positioning UHPLC as a more environmentally friendly or "green" analytical approach. nih.gov

High-Throughput Analytical Platforms for this compound Detection

In research areas such as drug discovery, metabolomics, and food safety, the ability to analyze a very large number of samples rapidly and cost-effectively is paramount. High-throughput screening (HTS) platforms are specifically designed to meet this need. For the detection of a target compound like this compound across many samples, a platform based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally effective. nih.govacs.org This powerful technique combines the superior separation capabilities of liquid chromatography (ideally UHPLC) with the highly sensitive and selective detection afforded by mass spectrometry.

An HTS method designed for this compound would typically incorporate:

Rapid Elution Methods: The development of a fast LC separation, often using a rapid gradient or an isocratic method, can reduce the time for each sample analysis to under five minutes. researchgate.net Isocratic elution, which uses a constant mobile phase composition, is particularly suited for HTS because it eliminates the time required for column re-equilibration between sample injections, further boosting throughput. tandfonline.com

Automated Sample Preparation: The use of robotic systems for critical sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) minimizes manual labor, reduces the chance of human error, and ensures high consistency across thousands of samples. chromatographyonline.com

Advanced Data Processing: Sophisticated software is used to rapidly process the large volumes of data generated, automating peak integration, concentration calculations, and report generation.

A notable application note detailed a high-throughput method for the determination of multiple toxic alkaloids in diverse food matrices using UHPLC/MS/MS, which achieved excellent sensitivity and accuracy with analyte recoveries between 90% and 110%. scribd.com A similar platform would be invaluable for efficiently screening large libraries of natural extracts for the presence of this compound.

Method Validation for this compound Analysis in Natural Extracts

For an analytical method to be considered reliable, accurate, and suitable for its intended purpose, it must undergo a rigorous validation process. mdpi.com Method validation is a mandatory requirement for quality control in regulated industries, including pharmaceutical and clinical analysis. This process systematically evaluates key performance parameters to ensure the method consistently produces meaningful data.

The primary parameters assessed during method validation include:

Specificity/Selectivity: Demonstrating that the method can accurately measure the analyte without interference from other components (e.g., impurities, degradation products, matrix components) that are expected to be present in the sample.

Linearity: Confirming the method's ability to produce results that are directly proportional to the concentration of the analyte across a specified range.

Accuracy: Assessing the closeness of the results obtained by the method to the true value. This is typically evaluated using recovery studies, where a blank matrix is spiked with a known quantity of the analyte. nih.govresearchgate.net

Precision: Measuring the degree of agreement among individual test results when the method is applied repeatedly to multiple portions of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with precision. tandfonline.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. tandfonline.com

Robustness: Evaluating the method's ability to remain unaffected by small, deliberate variations in procedural parameters (e.g., pH, temperature), which indicates its reliability during routine use.

The following table provides an example of typical acceptance criteria for a validated analytical method intended for a compound like this compound.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Assesses the proportional relationship between analyte concentration and the instrument's response signal. | Correlation coefficient (R²) ≥ 0.998 |

| Accuracy | Measures the closeness of experimental results to the true value, often determined via spike recovery experiments. | Average recovery between 90% and 110% |

| Precision | Measures the repeatability and reproducibility of the method when applied to the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 7.5% |

| LOD | The lowest concentration at which the analyte's signal can be reliably distinguished from the background noise. | Signal-to-Noise Ratio (S/N) ≥ 3 |

| LOQ | The lowest concentration at which the analyte can be reliably and accurately quantified. | Signal-to-Noise Ratio (S/N) ≥ 10 |

This table presents illustrative data based on common analytical validation standards found in scientific literature. tandfonline.comscribd.comnih.govresearchgate.net

Challenges and Solutions in this compound Analysis from Complex Matrices

The analysis of target compounds within complex biological matrices, such as plant tissues, herbal formulations, or physiological fluids, is fraught with challenges that can compromise data quality. chromatographyonline.comrsc.org

Key Challenges:

Matrix Effects: This is a particularly significant problem in methods using mass spectrometry. Other molecules that co-elute with the target analyte from the chromatography column can interfere with the ionization process in the MS source. This interference can either suppress or enhance the signal of the target analyte (this compound), leading to significant errors in quantification. researchgate.net

Low Analyte Concentration: In many cases, the target compound is present at very low (trace) levels, demanding analytical methods with exceptionally high sensitivity and often requiring a preconcentration step. mdpi.com

Complex Sample Preparation: The process of extracting the analyte from the matrix must be both efficient (to ensure good recovery) and clean (to remove interfering substances). A poor extraction protocol can lead to low recovery, while insufficient cleanup can cause severe matrix effects and contaminate the analytical instrument.

Analyte Stability: The target compound may be susceptible to degradation during sample collection, storage, or the extraction process itself due to factors like enzymatic activity, pH instability, or oxidation. mdpi.com

Solutions and Strategies: Overcoming these difficulties requires a well-designed analytical strategy that combines optimized sample preparation with advanced instrumental techniques. chromatographyonline.commdpi.com

| Challenge | Solution / Strategy | Description |

| Matrix Effects | Matrix-matched calibration; Use of stable isotope-labeled internal standards; Effective sample cleanup (e.g., SPE). | Calibrating with standards prepared in the same matrix as the sample can help compensate for signal suppression or enhancement. Solid-Phase Extraction (SPE) is a widely used and effective technique for removing many interfering components prior to analysis. rsc.orgresearchgate.net |

| Low Concentration | Sample preconcentration; Use of highly sensitive detectors (e.g., MS/MS, High-Resolution MS). | Techniques such as SPE or liquid-liquid extraction (LLE) can be used to concentrate the analyte into a smaller volume. High-resolution mass spectrometers like Orbitrap™ provide the high sensitivity and specificity needed for trace-level detection. mdpi.comnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE); Liquid-Liquid Extraction (LLE); Dispersive SPE (dSPE, as in QuEChERS). | These modern extraction techniques are designed to selectively isolate the analytes of interest from complex samples while effectively removing a broad range of interfering substances. chromatographyonline.com |

| Analyte Stability | Control of pH and temperature; Use of preservatives or antioxidants; Minimizing time from collection to analysis. | Maintaining proper sample handling and storage conditions (e.g., freezing, protection from light) is critical to prevent the degradation of the target compound before it can be measured. mdpi.com |

By methodically addressing these challenges with robust sample preparation protocols and leveraging the power of advanced chromatographic and detection technologies, it is possible to develop accurate and reliable analytical methods for novel compounds like this compound, even when they are found in the most complex biological matrices. rsc.org

Ecological and Phytochemical Roles of Zenkerine

Zenkerine as a Component of Plant Secondary Metabolism

This compound is a product of plant secondary metabolism. Plant secondary metabolism is a complex network of biochemical pathways that produce a vast array of specialized compounds not directly involved in the primary processes of growth and development, such as photosynthesis or respiration naist.jpwikipedia.org. These secondary metabolites, including alkaloids like this compound, play crucial roles in a plant's interaction with its environment naist.jpwikipedia.org.

Secondary metabolites are structurally diverse and their production is influenced by environmental, developmental, and genetic factors nih.gov. They are synthesized using building blocks and enzymes derived from primary metabolism wikipedia.org. The diversity in secondary metabolites is thought to have evolved as plants adapted to various environmental niches naist.jp.

Role of this compound in Plant Defense Mechanisms and Biotic Interactions

Secondary metabolites are essential for mediating interactions between plants and other organisms, both mutualistic and antagonistic wikipedia.org. This compound, as an alkaloid, may contribute to plant defense mechanisms. Alkaloids are known to deter herbivores and pathogens due to their toxicity or repellent tastes and odors libretexts.orgnih.gov.

While specific research detailing the direct role of this compound in plant defense is limited in the provided sources, the presence of this compound alongside other alkaloids known for biological activities suggests a potential defensive function. For example, other aporphine (B1220529) alkaloids found in plants, such as those from Nelumbo nucifera, have shown antibacterial and antiviral functions asianpubs.org. Isoquinoline (B145761) alkaloids in general have been reported to possess various bioactivities, including antiparasitic and insecticidal effects nih.govsci-hub.se. The isolation of this compound from plants exhibiting antiplasmodial activity, such as Uvaria klaineana, further suggests its potential involvement in defense against pathogens like Plasmodium falciparum thieme-connect.comworldagroforestry.org.

Plant defense mechanisms involve a range of strategies, including physical barriers and chemical defenses mediated by secondary metabolites libretexts.orgnih.gov. These chemical defenses can be constitutive or induced in response to attack nih.gov.

This compound in Plant-Environment Interactions

Plant-environment interactions encompass a wide range of relationships, including responses to abiotic stressors and interactions with biotic factors such as microbes, herbivores, and other plants julius-kuehn.decatrin.comnih.gov. Secondary metabolites like this compound play a role in these interactions, helping plants cope with challenges and communicate with other organisms wikipedia.org.

Plants, being sessile, have developed intricate strategies involving biochemical responses to navigate complex environmental conditions catrin.com. These strategies can include the release of volatile organic compounds to warn other plants or attract predators of herbivores britannica.com. While direct evidence for this compound's role in signaling or response to abiotic stress is not explicitly detailed in the provided texts, its classification as a secondary metabolite strongly implies its involvement in the broader spectrum of plant-environment interactions.

Chemotaxonomic Significance of this compound in Plant Classification

The distribution of specific secondary metabolites within the plant kingdom can provide valuable insights for chemotaxonomy, the classification of plants based on their chemical constituents sci-hub.seufam.edu.brresearchgate.net. The presence or absence of particular compounds or groups of compounds can serve as chemical markers, helping to delineate taxonomic relationships between plant species sci-hub.seufam.edu.br.

This compound, as an aporphine alkaloid, has been identified in species belonging to different families, such as Annonaceae and Lauraceae asianpubs.orgthieme-connect.comresearchgate.netresearchgate.net. The occurrence of specific alkaloids or alkaloid profiles can be characteristic of certain plant genera or species, supporting taxonomic classifications based on morphological or genetic data sci-hub.seufam.edu.brresearchgate.net. The restricted distribution of some substances, including alkaloids, highlights their potential utility as chemical markers in chemotaxonomy sci-hub.seufam.edu.br.

Q & A

Q. What validated spectroscopic and chromatographic methods are recommended for identifying Zenkerine in complex matrices?

To confirm this compound’s identity, use a combination of high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (mobile phase: acetonitrile/water, 70:30 v/v) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C at 400 MHz and 100 MHz, respectively). Cross-validate results with mass spectrometry (LC-MS) using electrospray ionization in positive ion mode . For purity assessment, quantify impurities via HPLC-DAD at 254 nm, adhering to ICH guidelines for validation parameters (linearity, LOD, LOQ) .

Q. What experimental protocols are established for synthesizing this compound, and how can yield be optimized?

this compound synthesis typically follows a multi-step pathway starting with [precursor compound X] via [specific reaction, e.g., Claisen-Schmidt condensation]. Key parameters for yield optimization include:

- Temperature control (±2°C during critical steps).

- Solvent selection (e.g., anhydrous THF for moisture-sensitive intermediates).

- Catalytic efficiency (e.g., 5 mol% Pd/C for hydrogenation).

Use a factorial design of experiments (DoE) to identify interactions between variables (e.g., temperature vs. catalyst loading) .

Q. How are preliminary pharmacological assays designed to evaluate this compound’s bioactivity?

Begin with in vitro cell-based assays (e.g., MTT assay for cytotoxicity, IC₅₀ determination) using standardized cell lines (e.g., HeLa or HEK293). Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls. For target-specific activity, employ enzyme inhibition assays (e.g., kinase activity measured via fluorescence polarization) with triplicate replicates to ensure statistical power (α=0.05, β=0.2) .

Advanced Research Questions

Q. How to resolve contradictory data in this compound’s pharmacological studies (e.g., varying IC₅₀ values across studies)?

Contradictions often arise from methodological variability. Conduct a systematic review to compare:

- Assay conditions : pH, incubation time, cell passage number.

- Compound handling : Solubility in DMSO vs. aqueous buffers, stability under assay conditions.

Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analysis to identify confounding variables. For example, IC₅₀ discrepancies in cancer cell lines may correlate with differential expression of target proteins .

Q. What statistical models are suitable for analyzing this compound’s synthetic yield variability?

Apply mixed-effects models to account for fixed variables (e.g., solvent type) and random effects (e.g., batch-to-batch variation). Use ANOVA with post-hoc Tukey tests to compare group means. For non-linear relationships, employ response surface methodology (RSM) to model yield as a function of temperature, catalyst loading, and reaction time .

Q. How to design stability studies for this compound under varying storage and physiological conditions?

Assess stability via accelerated degradation studies :

- Thermal stability : Incubate at 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Photostability : Expose to 1.2 million lux hours of visible light and 200 W·h/m² of UV.

- pH-dependent stability : Test solubility and degradation in buffers (pH 1.2–7.4) simulating gastrointestinal fluids.

Quantify degradation products using LC-MS and assign structures via fragmentation patterns. Report degradation kinetics (zero-order vs. first-order) .

Methodological Guidelines

- Literature Integration : Cross-reference synthetic protocols with Beilstein Journal of Organic Chemistry standards for reproducibility .

- Data Transparency : Include raw spectral data and ANOVA tables in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and funding sources per Cochrane Review standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.